molecular formula C13H11FO B1332051 [3-(3-Fluorophenyl)phenyl]methanol CAS No. 773872-35-8

[3-(3-Fluorophenyl)phenyl]methanol

Cat. No. B1332051
M. Wt: 202.22 g/mol
InChI Key: CLSHQMJYOAPMAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[3-(3-Fluorophenyl)phenyl]methanol” is a chemical compound that belongs to the group of organic compounds known as aromatic alcohols . It is characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring .


Synthesis Analysis

The synthesis of “[3-(3-Fluorophenyl)phenyl]methanol” and similar compounds often involves reactions such as the Knowenagel-Doebner reaction of malonic acid or malonic ester with the corresponding aldehyde . Other methods include the Suzuki coupling of the corresponding boronic acid with carbon dioxide .


Molecular Structure Analysis

The molecular structure of “[3-(3-Fluorophenyl)phenyl]methanol” consists of a methanol group attached to a phenyl ring, which is further attached to a fluorophenyl ring . The molecular weight of this compound is 182.2346 .


Physical And Chemical Properties Analysis

“[3-(3-Fluorophenyl)phenyl]methanol” is a colorless to yellow liquid or semi-solid or solid at room temperature . It has a molecular weight of 182.2346 .

Scientific Research Applications

Synthesis and Chemical Properties

  • [3-(3-Fluorophenyl)phenyl]methanol can be synthesized through palladium-catalyzed C-H halogenation reactions, offering advantages like milder conditions, higher yields, better selectivity, and higher chemical diversity compared to traditional methods (Sun, Sun, & Rao, 2014).
  • Its refractive indices in different solvent mixtures like methanol and benzene have been measured, providing insights into its physical properties like molar refraction and polarisability (Chavan & Gop, 2016).

Biochemical Applications

  • The compound's enzymatic desymmetrization, a key process in organic synthesis, has been explored using lipase-catalyzed enantioselective alcoholysis (Liu et al., 2014).

Material Science and Photophysics

  • Its analogs have been used in studies related to solvent-polarity reconfigurable fluorescent logic gates, illustrating applications in sensing and molecular electronics (Gauci & Magri, 2022).
  • Interaction studies with alcohols provide insights into its photophysical behavior, crucial for applications in material sciences (Maity, Maity, & Patwari, 2011).

Catalysis and Kinetics

  • [3-(3-Fluorophenyl)phenyl]methanol and its derivatives have been used in the study of catalytic reactions like methanolysis, relevant to environmental and chemical engineering (Tsang, Neverov, & Brown, 2004).

Nonlinear Optical and Electronic Properties

  • Its related compounds have been examined for nonlinear optical properties, indicating potential use in optical and electronic devices (Almeida-Neto et al., 2020).

properties

IUPAC Name

[3-(3-fluorophenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSHQMJYOAPMAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362605
Record name [3-(3-fluorophenyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(3-Fluorophenyl)phenyl]methanol

CAS RN

773872-35-8
Record name [3-(3-fluorophenyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.